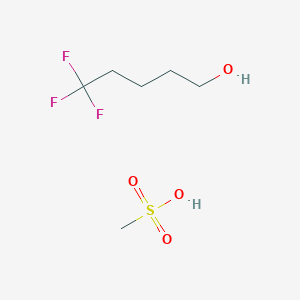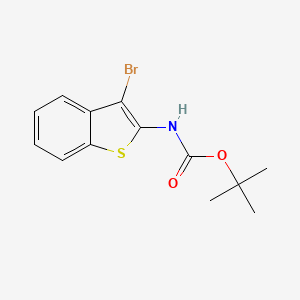
tert-Butyl (3-bromo-1-benzothiophen-2-yl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl (3-bromo-1-benzothiophen-2-yl)carbamate: is an organic compound with the molecular formula C13H14BrNO2S. This compound is part of the benzothiophene family, which is known for its diverse applications in organic synthesis and medicinal chemistry. The presence of the tert-butyl carbamate group and the bromine atom on the benzothiophene ring makes this compound particularly interesting for various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (3-bromo-1-benzothiophen-2-yl)carbamate typically involves the bromination of benzothiophene followed by the introduction of the tert-butyl carbamate group. One common method involves the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator. The reaction is carried out under mild conditions to ensure selective bromination at the desired position on the benzothiophene ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
tert-Butyl (3-bromo-1-benzothiophen-2-yl)carbamate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The benzothiophene ring can undergo oxidation to form sulfoxides or sulfones.
Reduction Reactions: The compound can be reduced to remove the bromine atom or to modify the benzothiophene ring.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and primary amines. These reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used for oxidation.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
Substitution Reactions: Products include azido, thiol, or amine derivatives of the benzothiophene ring.
Oxidation Reactions: Products include sulfoxides and sulfones.
Reduction Reactions: Products include dehalogenated benzothiophene derivatives.
Aplicaciones Científicas De Investigación
tert-Butyl (3-bromo-1-benzothiophen-2-yl)carbamate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of tert-Butyl (3-bromo-1-benzothiophen-2-yl)carbamate involves its interaction with various molecular targets. The bromine atom and the tert-butyl carbamate group play crucial roles in its reactivity. The compound can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles. Additionally, the benzothiophene ring can interact with biological targets, potentially inhibiting enzymes or interfering with cellular processes .
Comparación Con Compuestos Similares
Similar Compounds
- tert-Butyl N-(7-bromo-1-benzothiophen-2-yl)carbamate
- tert-Butyl N-(6-bromo-1-benzothiophen-2-yl)carbamate
- tert-Butyl 3-bromopropylcarbamate
Uniqueness
tert-Butyl (3-bromo-1-benzothiophen-2-yl)carbamate is unique due to its specific substitution pattern on the benzothiophene ring. The position of the bromine atom and the tert-butyl carbamate group confer distinct reactivity and properties compared to its analogs. This uniqueness makes it a valuable compound for targeted chemical synthesis and research applications.
Propiedades
Número CAS |
89564-07-8 |
|---|---|
Fórmula molecular |
C13H14BrNO2S |
Peso molecular |
328.23 g/mol |
Nombre IUPAC |
tert-butyl N-(3-bromo-1-benzothiophen-2-yl)carbamate |
InChI |
InChI=1S/C13H14BrNO2S/c1-13(2,3)17-12(16)15-11-10(14)8-6-4-5-7-9(8)18-11/h4-7H,1-3H3,(H,15,16) |
Clave InChI |
AYTYQAYDTQSHQE-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)NC1=C(C2=CC=CC=C2S1)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


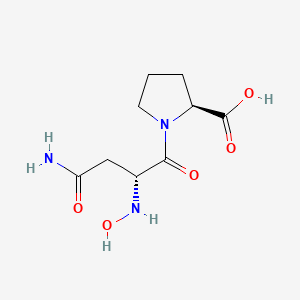

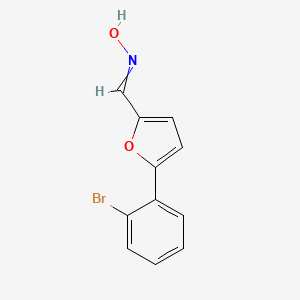
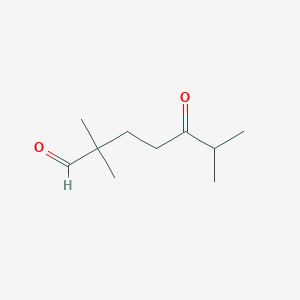

![(3S)-3-Amino-1-[phenyl(2H-tetrazol-5-yl)amino]azetidin-2-one](/img/structure/B14393689.png)
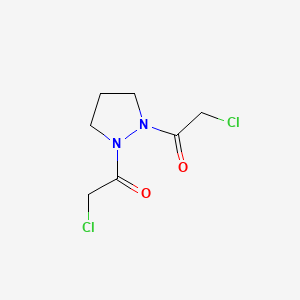
![1a-(4-Methylpent-4-en-1-yl)-1a,6a-dihydro-6H-indeno[1,2-b]oxiren-6-one](/img/structure/B14393713.png)

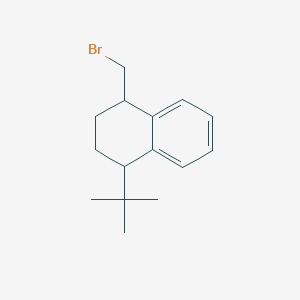
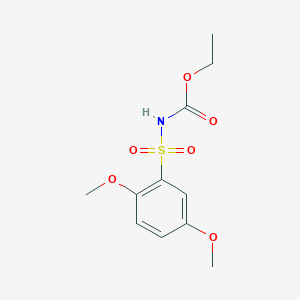

![2,2'-Disulfanediylbis[N-(2-bromo-4-methylphenyl)benzamide]](/img/structure/B14393767.png)
